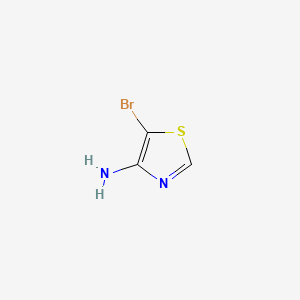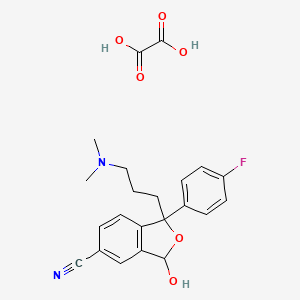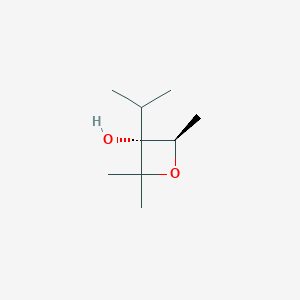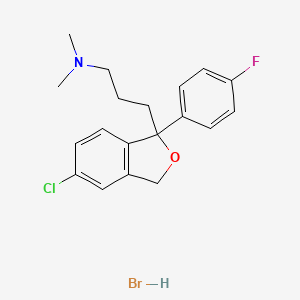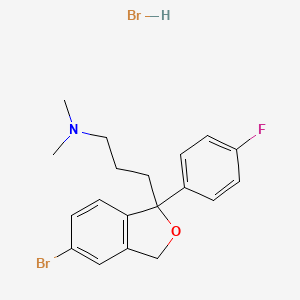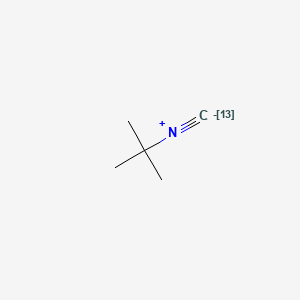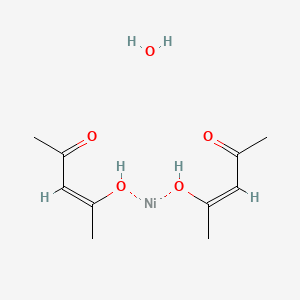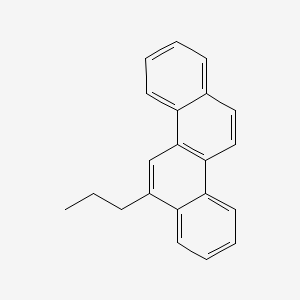
6-Propylchrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Application in OLEDs : 6-Propylchrysene derivatives, such as tetrabromochrysene and tetrasubstituted chrysenes, have been synthesized and used in organic light-emitting diodes (OLEDs) due to their blue fluorescent emission properties. These derivatives show potential for application in electronic devices (Wu et al., 2014).
Carcinogenic Properties : Studies have shown that certain derivatives of chrysene, like 6-Nitrochrysene (6-NC), are potent carcinogens, inducing mammary cancer in rodents. This highlights the compound's significance in cancer research and understanding environmental carcinogens (El-Bayoumy et al., 1993).
Chemical and Biological Applications of Aconitic Acid : Aconitic acid, a compound related to chrysene chemistry, has applications in bio-based plastics, cross-linkers, and as a chemical intermediate in various industrial processes. It also plays roles in the biological systems of plants and animals (Bruni & Klasson, 2022).
Metabolic Studies and Toxicity : The metabolism of chrysene derivatives like 6-Aminochrysene and their effects on human cells have been investigated, providing insights into the compound's toxicity and potential risks in environmental and occupational exposure (Lambelin et al., 1975).
Colon Cancer Research : Novel 6,12-disubstituted chrysene derivatives have been synthesized and shown to have significant activity against colon cancer cell lines, marking a potential for therapeutic applications (Banik et al., 2010).
Genotoxicity Studies : The genotoxic effects of chrysene derivatives under ultraviolet A irradiation have been studied, offering crucial information on the compound's interaction with living cells and DNA, which is significant for understanding carcinogenic mechanisms (Zhang et al., 2006).
Environmental Impact and Pollution : Studies have also focused on the environmental impact of chrysene derivatives, particularly those found in pollutants like diesel exhaust, enhancing our understanding of air pollution and associated health risks (Chen et al., 2000).
Propriétés
IUPAC Name |
6-propylchrysene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18/c1-2-7-16-14-21-17-9-4-3-8-15(17)12-13-20(21)19-11-6-5-10-18(16)19/h3-6,8-14H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBSMHMYMMBHFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propylchrysene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid](/img/no-structure.png)
